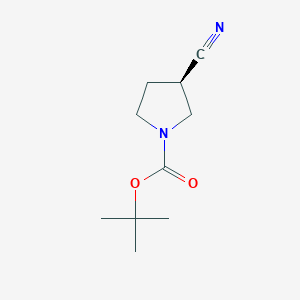
(R)-1-Boc-3-氰基吡咯烷
描述
(R)-1-Boc-3-cyanopyrrolidine, also known as Boc-CNP, is a chiral and non-racemic compound that has been widely used in the field of organic synthesis. Boc-CNP is an important building block in the synthesis of many pharmaceuticals, including those used for the treatment of cancer, diabetes, and cardiovascular diseases. It is also used in the synthesis of many other organic compounds, such as vitamins, hormones, and other natural products. The use of Boc-CNP in synthetic chemistry is advantageous due to its high selectivity and low cost.
科学研究应用
氰基吡咯烷作为 DPP-IV 抑制剂
氰基吡咯烷,包括与 (R)-1-Boc-3-氰基吡咯烷相关的化合物,已被确定为丝氨酸蛋白酶二肽基肽酶 IV (DPP-IV) 的抑制剂。这一发现对于 2 型糖尿病的治疗具有重要意义。该研究导致了维格列汀和沙格列汀等药物的开发,这些药物已经过临床试验,并显示出作为糖尿病有价值药物的潜力 (Peters, 2007)。
组织蛋白酶 K 和 L 的抑制剂
含有 1-氰基吡咯烷基环的化合物,其结构类似于 (R)-1-Boc-3-氰基吡咯烷,已被证明是组织蛋白酶 K 和 L 的有效且可逆抑制剂。这些酶参与各种生物过程,包括骨吸收。这些化合物展示了治疗骨质疏松症和其他与骨吸收过多相关的疾病的潜力 (Falgueyret et al., 2001)。
合成有效且选择性的 H3 拮抗剂
(R)-1-Boc-3-氰基吡咯烷用于合成有效且选择性的 H3 受体拮抗剂,例如 ABT-239。这些化合物在治疗各种中枢神经系统疾病中具有潜在应用 (Ku et al., 2006)。
对脯氨酸内肽酶和炎症的影响
已发现氰基吡咯烷衍生物可以抑制脯氨酸内肽酶 (PREP) 并表现出抗伤害感受和抗炎特性。这表明它们在控制疼痛和炎症方面的潜在用途 (Ivanova et al., 2020)。
新型非肽类组织蛋白酶抑制剂
1-氰基吡咯烷基抑制剂表现出对组织蛋白酶的时间依赖性抑制,表明它们作为一类新型非肽类化合物抑制组织蛋白酶活性的潜力。这对与组织蛋白酶活性相关的疾病(如某些癌症和骨病)有影响 (Falgueyret et al., 2001)。
在闭环 C-H 胺化中的应用
(R)-1-Boc-3-氰基吡咯烷可在新型合成方法中找到应用,例如闭环 C-H 胺化反应。这种类型的反应对于创建各种 N-杂环化合物非常有用,这在药物研究中非常重要 (Goswami et al., 2018)。
肽类 1-氰基吡咯烷在组织蛋白酶抑制中的应用
1-氰基吡咯烷已被合成并测试为组织蛋白酶的有效、选择性抑制剂,表明它们在开发新的治疗剂中的潜力 (Rydzewski et al., 2002)。
作用机制
Target of Action
®-1-Boc-3-cyanopyrrolidine is a key intermediate in the synthesis of a β-proline analog named (3R)-carboxy pyrrolidine
Mode of Action
As a key intermediate in the synthesis of a β-proline analog, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .
Biochemical Pathways
Given its role in the synthesis of a β-proline analog, it may be involved in proline-related metabolic pathways .
Result of Action
As a key intermediate in the synthesis of a β-proline analog, its primary effect is likely the successful formation of this analog .
属性
IUPAC Name |
tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426990 | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-cyanopyrrolidine | |
CAS RN |
132945-76-7 | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Boc-3-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









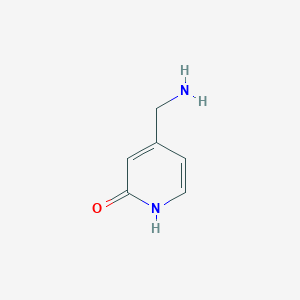
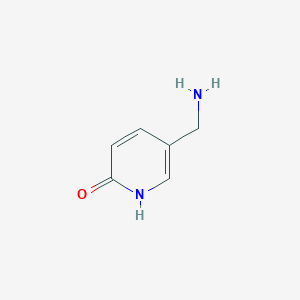

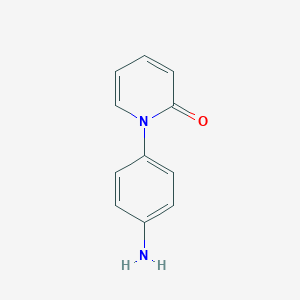
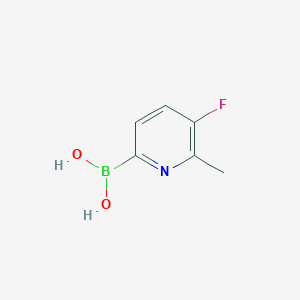
![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)